molecular formula C9H13FN2 B15095706 2-fluoro-N1-isopropylbenzene-1,4-diamine

2-fluoro-N1-isopropylbenzene-1,4-diamine

Cat. No.: B15095706
M. Wt: 168.21 g/mol
InChI Key: BGRWUSIAFANPSE-UHFFFAOYSA-N
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Description

2-fluoro-N1-isopropylbenzene-1,4-diamine is an organic compound with a molecular structure that includes a benzene ring substituted with a fluorine atom and an isopropyl group attached to the nitrogen atoms at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N1-isopropylbenzene-1,4-diamine typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoroaniline with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps to ensure the purity and yield of the final product, such as recrystallization and purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N1-isopropylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of substituted benzene derivatives .

Scientific Research Applications

2-fluoro-N1-isopropylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-fluoro-N1-isopropylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isopropyl group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N1,N1-dimethylbenzene-1,4-diamine
  • 2-fluoro-N1,N1-diethylbenzene-1,4-diamine
  • 2-fluoro-N1,N1-dipropylbenzene-1,4-diamine

Uniqueness

2-fluoro-N1-isopropylbenzene-1,4-diamine is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to its dimethyl, diethyl, and dipropyl counterparts. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

2-fluoro-1-N-propan-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,12H,11H2,1-2H3

InChI Key

BGRWUSIAFANPSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)N)F

Origin of Product

United States

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